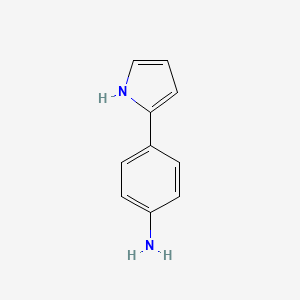

4-(1H-吡咯-2-基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(1H-Pyrrol-1-yl)aniline is a chemical compound with the molecular formula C10H10N2 . It is also known by other names such as 4-Pyrrol-1-yl-phenylamine and Benzenamine, 4- (1H-pyrrol-1-yl)- .

Synthesis Analysis

The synthesis of compounds related to 4-(1H-pyrrol-2-yl)aniline has been reported in various studies. For instance, a study reported the synthesis of a dithieno[3,2-b:2’,3’-d]pyrrole (DTP) derivative, namely, 4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b:2’,3’-d]pyrrole (DTP-Ph-Pyr), via electrochemical polymerization . Another study reported the synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)amidoferrocenyldithiophosphonate (SNS-NH2-Fc) and its copolymerization with 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzenamine .Molecular Structure Analysis

The molecular structure of 4-(1H-Pyrrol-1-yl)aniline consists of a pyrrole ring attached to an aniline group . The average mass of the molecule is 158.200 Da and the monoisotopic mass is 158.084396 Da .Chemical Reactions Analysis

A study reported an aerobic oxidative carboamination of sp3C–H bonds with 2-(1H-pyrrol-1-yl)anilines, which utilized simple and readily available starting materials to produce pyrrolo[1,2-a]quinoxalines .科学研究应用

Electrochemical and Optical Properties

The compound has been used in the synthesis of a novel dithieno [3,2- b :2’, 3’ -d ]pyrrole (DTP) derivative, namely, 4- (4- (1 H -pyrrol-1-yl)phenyl)- 4H -dithieno [3,2- b :2’,3’ -d ]pyrrole (DTP-Ph-Pyr). The corresponding polymer (P (DTP-Ph-Pyr)) was successfully obtained via electrochemical polymerization. The polymer film exhibited a reversible electrochromic behavior with a high optical contrast and coloration efficiency .

Use in Conducting Polymer-Based Electrochemical Biosensors

A ferrocenyldithiophosphonate functional conducting polymer has been reported, which uses 4- (2,5-di (thiophen-2-yl)-1 H -pyrrol-1-yl)benzenamine in its structure. The amino groups on the polymer were utilized for covalent attachment of the enzyme glucose oxidase. The ferrocene on the backbone was used as a redox mediator during the electrochemical measurements .

CDK Inhibitors

A series of 2-anilino-4-(pyrrol-3-yl)-pyrimidine CDK inhibitors were discovered. Many of them exhibited potent CDK enzyme inhibitory activity .

Synthesis of Pyrrolo [1,2-a]quinoxalines

An efficient method was developed for the one-pot construction of pyrrolo [1,2-a]quinoxalines via a Cu (ii)-catalyzed domino reaction between 2- (1H-pyrrol-1-yl)anilines and alkylsilyl peroxides .

作用机制

安全和危害

未来方向

Future research could focus on the potential therapeutic applications of 4-(1H-pyrrol-2-yl)aniline and related compounds. For instance, a study suggested that the synthesized molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .

属性

IUPAC Name |

4-(1H-pyrrol-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7,12H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUPLQXULVWLHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((benzo[d]oxazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one](/img/structure/B2617783.png)

![(4-butoxyphenyl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2617786.png)

![Methyl 13-oxotricyclo[8.2.1.0(3),8]trideca-3(8),4,6-triene-5-carboxylate](/img/structure/B2617790.png)

![N-(4-bromo-2-fluorophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2617800.png)

![Methyl 1-allyl-2'-amino-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2617804.png)